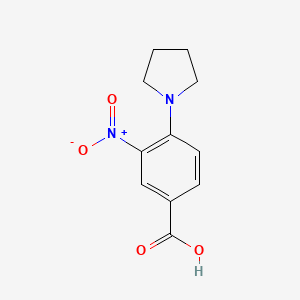

2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives has been explored through various methodologies. One approach involves the generation of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions, using a C–C Suzuki–Miyaura cross-coupling reaction in water, although this method yielded low results, prompting the development of an alternative method using lithiation techniques . Another study describes the synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines, which were obtained by reacting 1-(1-dimethylaminomethylene-2-oxo-2-phenylethyl)-3,5-diphenyl-1H-pyrazole with various amines . Additionally, the condensation of 3,5-dimethyl-pyrazole with 2-arylidene-malonic acid diethyl esters has been used to prepare functionalized ligands .

Molecular Structure Analysis

X-ray diffraction and spectral studies have been conducted to determine the molecular and crystal structures of various pyrazole derivatives. For instance, the structure of a 1-phenyl-3-methyl-4-(2',4'-dimethylphenylazo) pyrazolone-5 was determined, revealing a planar pyrazole ring with coplanar substituents and an intramolecular NH...O hydrogen bond . Another compound, 2-[(phenyl)-(3,5-dimethyl-pyrazol-1-yl)-methyl]-malonic acid diethyl ester, crystallizes in the monoclinic space group and features two potential pockets for metal coordination, stabilized by intermolecular C–H⋯O and C–H⋯N hydrogen bonding .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been explored in the context of forming asymmetric imine ligands and mixed metal polynuclear complexes . Additionally, the synthesis of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives has been reported, with some compounds showing the ability to suppress lung cancer cell growth through cell cycle arrest and autophagy .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. For example, the dihedral angles between the pyrazole rings and other substituents can influence the luminescent properties of the compounds, as seen in the study of 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol . The crystal structure and hydrogen bonding interactions also play a significant role in the stability and solubility of these compounds .

Scientific Research Applications

Helical Twist in Synthetic Organic Molecules

One notable application of a related compound, 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole (DNP), is its classification as a rare class of helically twisted synthetic organic molecules. DNP and its derivatives, such as 2-(3,5-dimethylpyrazole-1-yl)phenylamine, demonstrate significant structural characteristics in synthetic chemistry, particularly in the formation of helical twists in molecules (Drew et al., 2007).

Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitors

Compounds related to 2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine have been identified as potent inhibitors of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase (PDGF-BB). These compounds exhibit broad antiproliferative activity against various human tumor cell lines, indicating their potential in cancer therapy research (Ho et al., 2005).

Potential Antipsychotic Agents

Another application in the field of medicinal chemistry involves the use of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are derived from similar pyrazole compounds. These derivatives have been explored as potential antipsychotic agents. They exhibit a unique profile, reducing spontaneous locomotion in animal models without interacting with dopamine receptors, a common target of many antipsychotics (Wise et al., 1987).

Corrosion Inhibitors

In the field of materials science, bipyrazolic-type organic compounds, which are structurally similar to 2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine, have been studied as corrosion inhibitors. These compounds exhibit different inhibition efficiencies and reactive sites, making them significant in corrosion prevention research (Wang et al., 2006).

properties

IUPAC Name |

2,4-dimethyl-6-(5-methyl-1H-pyrazol-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-7-4-8(2)12(13)10(5-7)11-6-9(3)14-15-11/h4-6H,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEDLLCNBBRBHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C2=NNC(=C2)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-6-(5-methyl-2H-pyrazol-3-yl)-phenylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2-[(4-fluoroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306944.png)

![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)

![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)

![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)

![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)

![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)